molecular formula C11H14N2O B8605738 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one

Cat. No. B8605738
M. Wt: 190.24 g/mol
InChI Key: WLPKSJCRFSDGOC-UHFFFAOYSA-N
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Patent
US08372865B2

Procedure details

To 7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one 1 (57 mg, 0.615 mmol) dissolved in 4 ml degassed dioxane was added 50 mg (0.0615 mmol) PdCl2dppf.CH2Cl2, K2CO3 (255 mg 1.845 mmol), 400 ul H2O, and 86 ul (0.615 mmol) trimethylboroxine. The mixture was heated to 110° C. and stirred for 12 hours, then cooled and partitioned between ethyl acetate and brine. The organic layer was dried over MgSO4 filtered and concentrated under reduced pressure. Purification by column chromatography, eluting with 75% ethyl acetate/hexanes, provided 75 mg of 7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one.
Name
7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one
Quantity
57 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
255 mg
Type
reactant
Reaction Step Four
Quantity
86 μL
Type
reactant
Reaction Step Five
Name
Quantity
400 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:13])[N:9]2[CH3:12])=[CH:4][C:3]=1Br.[CH2:15](Cl)Cl.C([O-])([O-])=O.[K+].[K+].CB1OB(C)OB(C)O1>O>[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:13])[N:9]2[CH3:12])=[CH:4][C:3]=1[CH3:15] |f:2.3.4|

Inputs

Step One
Name
7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one
Quantity
57 mg
Type
reactant
Smiles
NC1=C(C=C2CCC(N(C2=C1)C)=O)Br
Step Two
Name
PdCl2dppf
Quantity
50 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
255 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
86 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Step Six
Name
Quantity
400 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed dioxane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with 75% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=C2CCC(N(C2=C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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